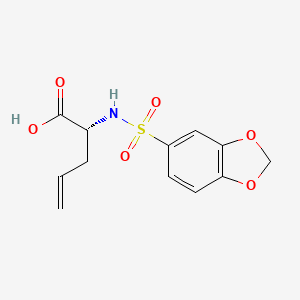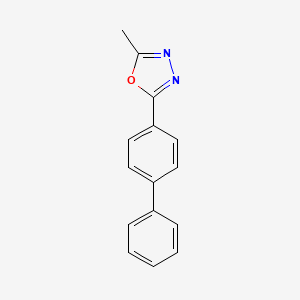
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate, also known as MEMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyridine derivatives and has a molecular formula of C10H9NO2.
作用机制
The exact mechanism of action of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For instance, Methyl 3-ethynyl-5-methylpyridine-2-carboxylate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. Additionally, Methyl 3-ethynyl-5-methylpyridine-2-carboxylate has been shown to induce apoptosis in cancer cells and inhibit viral replication.
实验室实验的优点和局限性
One of the major advantages of using Methyl 3-ethynyl-5-methylpyridine-2-carboxylate in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, which means that it has a wide safety margin. Additionally, Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using Methyl 3-ethynyl-5-methylpyridine-2-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on Methyl 3-ethynyl-5-methylpyridine-2-carboxylate. One area of interest is the development of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate with other anti-cancer and anti-inflammatory agents. Additionally, the development of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate-based drug delivery systems could improve its efficacy and reduce its toxicity.
合成方法
The synthesis of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate involves the reaction of 3-ethynyl-5-methylpyridine-2-carboxylic acid with methanol and sulfuric acid. The reaction is carried out at a temperature of 60-70°C for several hours, and the resulting product is purified using column chromatography. The yield of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate obtained from this method is around 70%.
科学研究应用
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In a study conducted by Zhang et al., Methyl 3-ethynyl-5-methylpyridine-2-carboxylate was found to inhibit the proliferation of human lung cancer cells by inducing apoptosis. Another study by Li et al. demonstrated the anti-inflammatory effects of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
methyl 3-ethynyl-5-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-4-8-5-7(2)6-11-9(8)10(12)13-3/h1,5-6H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIRJYSZXUJJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)

![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)


![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)
![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)


![sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate](/img/structure/B7451154.png)
